molecular formula C8H11N3 B13612939 3-(1-Ethyl-1h-pyrazol-4-yl)propanenitrile

3-(1-Ethyl-1h-pyrazol-4-yl)propanenitrile

Cat. No.: B13612939
M. Wt: 149.19 g/mol
InChI Key: INBUVSOTSJJVCW-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile (CAS 1250428-90-0) is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This chemical features a pyrazole ring, a privileged scaffold in medicinal chemistry, substituted with an ethyl group and a propanenitrile chain. The nitrile functional group enhances the molecule's potential for further synthetic elaboration, making it a versatile building block for constructing more complex structures. This compound serves as a valuable intermediate in organic synthesis and drug discovery research. Pyrazole derivatives are extensively investigated for their diverse biological activities and are commonly found in compounds targeting various therapeutic areas. For instance, structurally similar pyrazol-4-yl derivatives have been utilized in the synthesis of potent Janus kinase (JAK) inhibitors, highlighting the significance of this chemotype in developing treatments for conditions such as cancer, autoimmune, and inflammatory diseases . The structural motifs present in this compound make it a relevant starting material for research in these fields. For research purposes only. Not intended for diagnostic or therapeutic use. Please consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)propanenitrile

InChI

InChI=1S/C8H11N3/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2-4H2,1H3

InChI Key

INBUVSOTSJJVCW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CCC#N

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation and N-Substitution

The pyrazole ring with the N-ethyl substituent can be prepared via condensation reactions of hydrazine derivatives with appropriate β-dicarbonyl compounds or α,β-unsaturated carbonyls, followed by N-alkylation:

  • Hydrazine Condensation : Reaction of hydrazine or substituted hydrazines with 1,3-diketones or α,β-unsaturated ketones under reflux conditions in solvents such as ethanol or xylene forms the pyrazole ring. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 1H-pyrazole derivatives.

  • N-Ethylation : The introduction of the ethyl group at the pyrazole nitrogen (N-1) is typically achieved via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) at ambient or slightly elevated temperatures.

Installation of the Propanenitrile Side Chain at the 4-Position

The 4-position substitution with a propanenitrile group generally involves nucleophilic substitution or Michael addition strategies:

  • Nucleophilic Addition to Acrylonitrile : The pyrazole anion (generated by deprotonation with a base such as sodium hydride or potassium tert-butoxide) can undergo Michael addition to acrylonitrile, resulting in 3-(1-ethyl-1H-pyrazol-4-yl)propanenitrile. This reaction is typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at temperatures ranging from room temperature to 50–80°C to optimize conversion.

  • Alternative Route via Halogenated Intermediates : Another approach involves halogenation at the 4-position of the pyrazole ring (e.g., bromination) followed by palladium-catalyzed cyanation using copper(I) cyanide or potassium cyanide under controlled conditions, enabling the formation of the nitrile substituent.

Cyanide Source and Base Selection

  • Sodium cyanide (NaCN) or potassium cyanide (KCN) are common cyanide sources for introducing the nitrile group, often in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate nucleophilic substitution.

  • Reaction solvents include ethanol, methanol, or polar aprotic solvents to ensure solubility of reactants and promote reaction kinetics.

Optimization of Reaction Parameters

Parameter Typical Conditions Effect on Yield and Purity
Molar Ratios Slight excess of acrylonitrile or cyanide (1.1–1.5 equiv.) Drives reaction to completion, improves yield
Temperature 25–80°C depending on solvent and reagents Higher temperature increases rate but may cause side reactions
Reaction Time 12–24 hours Sufficient for complete conversion
Solvent DMF, DMSO, ethanol, or methanol Polar aprotic solvents favor nucleophilic addition
Base NaOH, K2CO3, or NaH Deprotonates pyrazole for nucleophilic attack
Purification Recrystallization, column chromatography Removes impurities, achieves >95% purity

Purification Techniques

  • Recrystallization : Commonly performed from methanol, ethanol, or 2-propanol to isolate the pure compound with high crystallinity.

  • Column Chromatography : Silica gel chromatography using gradient elution with solvents such as cyclohexane/ethyl acetate or hexane/ethyl acetate is effective in separating the target compound from side products and unreacted starting materials.

  • Dry Loading Techniques : Use of Celite or similar inert supports during chromatography to minimize loss of material.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of the pyrazole ring, ethyl substituent, and nitrile group. Typical chemical shifts include pyrazole protons at δ ~5.9–7.8 ppm and nitrile carbon at δ ~110–120 ppm.

  • Infrared (IR) Spectroscopy : Characteristic nitrile stretch observed around 2220–2240 cm⁻¹ confirms the nitrile functionality.

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) validates molecular weight and formula.

  • Melting Point Determination : Confirms purity and consistency with literature values.

Comparative Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Notes
Pyrazole ring formation Hydrazine + β-diketone condensation Ethanol, reflux, hydrazine hydrate Yields 1H-pyrazole core
N-Ethylation Alkylation with ethyl halide Ethyl bromide, K2CO3, DMF, 25–50°C Selective N-1 substitution
Propanenitrile side chain installation Michael addition to acrylonitrile Acrylonitrile, base (NaH, K2CO3), DMF, 50°C Efficient for 4-position substitution
Alternative cyanation Pd-catalyzed cyanation of halopyrazole Pd catalyst, CuCN or KCN, polar solvent Requires halogenated intermediate
Purification Recrystallization or chromatography Methanol, silica gel chromatography Achieves >95% purity

Notes on Industrial Scale-Up

  • Continuous flow reactors can be employed for improved heat and mass transfer, enhancing yield and reproducibility.

  • Automated synthesis platforms facilitate precise control over reaction parameters.

  • Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a systematic comparison of 3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile with structurally related nitrile-pyrazole derivatives, focusing on substituents, molecular properties, and applications.

Structural and Molecular Comparison

Compound Name (CAS) Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1-Ethyl, 4-propanenitrile C₈H₁₂N₃ 150.20 High lipophilicity, drug intermediate
3-(1H-Pyrazol-1-yl)propanenitrile (88393-88-8) None, 1-propanenitrile C₆H₇N₃ 121.14 Basic scaffold, versatile reactivity
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (1006334-26-4) 5-Phenyl, 3-CF₃, 1-propanenitrile C₁₃H₁₀F₃N₃ 271.24 Enhanced electron-withdrawing effects
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (1146629-83-5) 4-Bromo, 3-cyclopentyl C₁₁H₁₄BrN₃ 268.16 Bromo substituent for cross-coupling

Physicochemical Properties

  • Lipophilicity : The ethyl group in this compound increases logP compared to the unsubstituted analog (CAS 88393-88-8), making it more suitable for hydrophobic environments .
  • Reactivity : Bromo-substituted derivatives (e.g., CAS 1146629-83-5) are reactive in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the pyrazole core .

Biological Activity

3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a propanenitrile functional group. Its molecular formula is C7H10N2C_7H_{10}N_2. The unique structure enhances its reactivity and biological potential, making it a candidate for various therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways, potentially through the inhibition of specific enzymes involved in inflammation.
  • Anticancer Effects : Preliminary studies suggest that it may inhibit the growth of cancer cell lines. For instance, compounds with similar pyrazole structures have shown significant antiproliferative activity against breast cancer (MCF7) and melanoma (B16-F10) cell lines, with IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerGrowth inhibition in MCF7 and B16-F10 cell lines
Enzyme InteractionPotential inhibition of specific enzymes

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that this compound may affect cell proliferation pathways .
  • Receptor Binding : It may interact with specific receptors or enzymes, influencing various biological pathways that could lead to therapeutic effects in diseases like cancer and inflammation.

Study on Anticancer Activity

A notable study explored the anticancer potential of pyrazole derivatives, including this compound. The results indicated that modifications at the C4 position of the pyrazole ring significantly affected anticancer activity. Compounds with similar structures showed IC50 values as low as 1.88 µM against MCF7 cells, indicating strong antiproliferative effects .

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in understanding how structural variations influence biological activity. For instance, the ethyl substitution on the pyrazole ring enhances lipophilicity compared to other derivatives, potentially improving pharmacokinetic properties. The following table summarizes key findings from SAR studies:

Compound NameIC50 (µM)Key Features
This compoundTBDEthyl substitution enhances activity
3-(1-Methyl-1H-pyrazol-4-yl)propanenitrileTBDMethyl substitution; lower lipophilicity
3-(5-Methyl-1H-benzimidazol-2-yl)propanenitrileTBDBenzimidazole core; varied activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile, and how are intermediates purified?

  • Methodology : A typical synthesis involves cyclocondensation of acetylenic ketones with hydrazines under reflux conditions. For example, intermediates are often purified via column chromatography using ethyl acetate/hexane (1:4) to separate byproducts . Recrystallization from polar solvents like 2-propanol or methanol is employed to isolate high-purity solids, with monitoring via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. How is the molecular structure of this compound characterized?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyrazole ring substitution pattern and nitrile group presence. Infrared (IR) spectroscopy identifies functional groups (e.g., CN stretch at ~2223 cm⁻¹, C=O at ~1689 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What reaction conditions are critical for introducing substituents to the pyrazole ring?

  • Methodology : Substitution reactions require nucleophiles (e.g., amines, thiols) under basic conditions (e.g., triethylamine) at low temperatures (–20°C) to control regioselectivity. Diazomethane in dichloromethane is used for alkylation, with strict temperature control to prevent side reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives in multi-step reactions?

  • Methodology : Reaction time and solvent choice significantly impact yields. For example, refluxing in xylene for 25–30 hours with chloranil as an oxidizing agent improves aromatization efficiency . Kinetic studies using HPLC can identify rate-limiting steps, enabling adjustments in stoichiometry (e.g., 1.4 mmol oxidant per 1 mmol substrate) .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole-based nitriles?

  • Methodology : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Computational chemistry (e.g., DFT calculations) predicts stable tautomers, while variable-temperature NMR experiments (e.g., –40°C to 25°C) can freeze dynamic processes . Cross-validation with X-ray crystallography resolves ambiguities in molecular geometry .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Methodology : In vitro assays for enzyme inhibition (e.g., kinase assays) require derivatives with modified substituents at the pyrazole 4-position. IC₅₀ values are determined via fluorescence polarization, using ATP-competitive inhibitors as controls . For receptor modulation, radioligand binding assays (e.g., with ³H-labeled ligands) quantify affinity .

Q. What analytical techniques are recommended for tracking degradation products under environmental conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS identify hydrolytic or oxidative degradation pathways. Adsorption studies on indoor surfaces (e.g., silica) use microspectroscopic imaging (AFM-IR) to monitor surface reactivity with ozone or NOx .

Critical Notes

  • Ethical Compliance : All biological studies must adhere to FDA guidelines; compounds are not approved for human/animal use .
  • Structural Complexity : Pyrazole tautomerism and nitrile reactivity necessitate rigorous characterization to avoid misassignment .

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